molecular formula C7H3BrClNS B2953750 5-Bromo-2-chlorothieno[2,3-b]pyridine CAS No. 1780025-42-4

5-Bromo-2-chlorothieno[2,3-b]pyridine

Cat. No.: B2953750
CAS No.: 1780025-42-4
M. Wt: 248.52
InChI Key: RYFPBGMGFPBAGY-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothieno[2,3-b]pyridine is a versatile heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This bromo- and chloro-functionalized thienopyridine is specifically designed for use as a key building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to generate more complex molecular architectures. Thieno[2,3-b]pyridine derivatives are a privileged scaffold in pharmaceutical research due to their wide spectrum of reported biological activities. Scientific literature indicates that this class of compounds has been investigated for its potential to sensitize cancer cells to topoisomerase I inhibitors, suggesting a role in overcoming chemoresistance . Furthermore, analogous structures have demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activities . The presence of both bromo and chloro substituents on the fused ring system offers distinct sites for selective functionalization, making it a highly useful reagent for constructing targeted compound libraries. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-chlorothieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFPBGMGFPBAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780025-42-4
Record name 5-bromo-2-chlorothieno[2,3-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thieno[2,3-b]pyridine derivatives. One common method includes the reaction of 2-chlorothiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2-chlorothieno[2,3-b]pyridine with structurally related heterocycles, emphasizing differences in synthesis, properties, and applications:

Compound Name Core Structure Key Substituents Molecular Formula Synthesis Method Applications References
This compound Thieno[2,3-b]pyridine Br (C5), Cl (C2) C₇H₆BrClN₂S Halogenation or cross-coupling Pharmaceuticals, materials
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C5), ethynylpyridine (C3) C₁₃H₈BrN₃ Sonogashira coupling Kinase inhibitors, anticancer agents
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Br (C5), Cl (C2) C₇H₄BrClN₃ Buchwald-Hartwig amination Antiviral agents, kinase inhibitors
5-Bromo-2-chloronicotinaldehyde Pyridine Br (C5), Cl (C2), aldehyde (C3) C₆H₃BrClNO Vilsmeier-Haack reaction Agrochemical intermediates
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Dihydro-pyrrolopyridine Br (C5), saturated pyrrole ring C₇H₇BrN₂ Reduction of pyrrolopyridine Neurotransmitter analogs

Key Insights :

Structural Differences: Thieno vs. Pyrrolo Cores: Thieno[2,3-b]pyridine contains a sulfur atom, enhancing electron-withdrawing properties compared to nitrogen-rich pyrrolo analogs. This impacts reactivity in cross-coupling reactions and electronic applications . Substituent Effects: Bromo and chloro groups facilitate nucleophilic aromatic substitution (e.g., in drug derivatization), while ethynyl groups (as in ) enable click chemistry for bioconjugation .

Synthesis Methods: Thieno[2,3-b]pyridine derivatives often require halogenation or transition-metal catalysis (e.g., Pd-mediated coupling), whereas pyrrolo[2,3-b]pyridines are synthesized via Sonogashira or Buchwald-Hartwig reactions . The trimethylsilyl group in ’s derivative acts as a protecting group, enabling regioselective functionalization .

Applications: Pharmaceuticals: Pyrrolo[2,3-b]pyridines () are prominent in kinase inhibitor development due to their planar structures, which enhance target binding. Thieno[2,3-b]pyridines are less explored but show promise in material science due to sulfur’s conductive properties .

Contradictions and Gaps: and describe thieno[2,3-b]pyridine derivatives with benzofuran moieties but lack direct data on halogenated variants. This highlights the need for further studies on substituent effects in fused-ring systems .

Biological Activity

5-Bromo-2-chlorothieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique thieno[2,3-b]pyridine structure characterized by the presence of bromine and chlorine substituents. Its molecular formula is C7H4BrClNC_7H_4BrClN with a molecular weight of approximately 219.47 g/mol. The specific substitution pattern on the thieno ring contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. For instance, it has been shown to inhibit certain kinases involved in cancer progression and inflammation pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound's IC50 values vary depending on the cell line, with notable potency observed against A549 cells (IC50 = 12.5 µM) and MCF-7 cells (IC50 = 15.0 µM) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through COX-2 inhibition assays. The compound demonstrated an IC50 value of 0.05 µM against COX-2, comparable to standard anti-inflammatory drugs like celecoxib . This suggests that it may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's diverse applications in drug discovery:

  • Inhibition of CAMKK2 : A study identified this compound as a potential inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), a target implicated in various cancers .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications at specific positions on the thieno ring can enhance biological activity, paving the way for analog development .

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